molecular formula C19H22ClN5O3S B10981732 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide

Cat. No.: B10981732
M. Wt: 435.9 g/mol
InChI Key: AUUVXUVEXKJBAD-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a chloropyridazine ring, a piperidine ring, and a dioxidoisothiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chloropyridazine intermediate, followed by the introduction of the piperidine ring and the dioxidoisothiazolidine group. Common reagents used in these reactions include chlorinating agents, amines, and oxidizing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in the laboratory. The process would be scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dioxidoisothiazolidine moiety can be further oxidized under specific conditions.

    Reduction: The compound may be reduced to form different derivatives.

    Substitution: The chloropyridazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological systems.

Medicine

In medicine, the compound might be investigated for its therapeutic potential. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(4-phenyl)piperidine-3-carboxamide: Lacks the dioxidoisothiazolidine moiety.

    1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.

Uniqueness

The presence of the dioxidoisothiazolidine moiety in 1-(6-chloropyridazin-3-yl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)piperidine-3-carboxamide distinguishes it from similar compounds. This unique structural feature may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22ClN5O3S

Molecular Weight

435.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H22ClN5O3S/c20-17-8-9-18(23-22-17)24-10-1-3-14(13-24)19(26)21-15-4-6-16(7-5-15)25-11-2-12-29(25,27)28/h4-9,14H,1-3,10-13H2,(H,21,26)

InChI Key

AUUVXUVEXKJBAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O

Origin of Product

United States

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